Cas no 17112-82-2 (1-naphthalenemethyl isothiocyanate)

1-Naphthalenemethyl isothiocyanate is a versatile organic compound characterized by its reactive isothiocyanate functional group attached to a naphthalene backbone. This structure confers strong electrophilic properties, making it valuable in synthetic chemistry for nucleophilic addition reactions, particularly in the preparation of thiourea derivatives and heterocyclic compounds. Its naphthalene moiety enhances stability and influences reactivity in organic transformations. The compound is commonly employed in pharmaceutical and agrochemical research as a building block for bioactive molecules. Its high purity and well-defined reactivity profile ensure consistent performance in coupling reactions and derivatization processes. Proper handling is required due to its potential lachrymatory effects and moisture sensitivity.
1-naphthalenemethyl isothiocyanate structure
17112-82-2 structure
商品名:1-naphthalenemethyl isothiocyanate
CAS番号:17112-82-2
MF:C12H9NS
メガワット:199.27156
MDL:MFCD00060346
CID:234026
PubChem ID:140182

1-naphthalenemethyl isothiocyanate 化学的及び物理的性質

名前と識別子

    • Naphthalene,1-(isothiocyanatomethyl)-
    • 1-Naphthalenemethyl isothiocyanate
    • 1-(isothiocyanatomethyl)naphthalene
    • 1-Naphtalenemethyl isothiocyanate
    • 1-NAPHTHYLENEMETHYL ISOTHIOCYANATE
    • NSC137463
    • DTXSID70169017
    • 1-(Isothiocyanatomethyl)naphthalene #
    • SCHEMBL4697720
    • MFCD00060346
    • NSC-137463
    • 17112-82-2
    • BP-12953
    • 1-Naphthalenemethylisothiocyanate
    • FT-0637499
    • A811291
    • NSC 137463
    • AKOS011654502
    • J-010691
    • 1-phthalenemethyl isothiocyate, 98%
    • 1-NAPHTHALENEMETHYL ISOTHIOCYANATE 98%
    • DTXCID6091508
    • 1-naphthalenemethyl isothiocyanate
    • MDL: MFCD00060346
    • インチ: InChI=1S/C12H9NS/c14-9-13-8-11-6-3-5-10-4-1-2-7-12(10)11/h1-7H,8H2
    • InChIKey: JJMDUNWYBZCIKZ-UHFFFAOYSA-N
    • ほほえんだ: C1=CC=C2C(=C1)C=CC=C2CN=C=S

計算された属性

  • せいみつぶんしりょう: 199.04600
  • どういたいしつりょう: 199.04557046g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 233
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.4
  • トポロジー分子極性表面積: 44.4Ų

じっけんとくせい

  • 密度みつど: 1.18
  • ゆうかいてん: 47-49°C
  • ふってん: 165°C 2mm
  • PSA: 44.45000
  • LogP: 3.44260

1-naphthalenemethyl isothiocyanate セキュリティ情報

  • 危険物輸送番号:UN 2810
  • 危険カテゴリコード: 20/21/22-36/37/38
  • セキュリティの説明: S26; S36/37/39
  • 危険物標識: T
  • セキュリティ用語:S26-S36/37/39
  • リスク用語:R20/21/22
  • 危険レベル:KEEP COLD, LACHRYMATOR, TOXIC

1-naphthalenemethyl isothiocyanate 税関データ

  • 税関コード:2930909090
  • 税関データ:

    中国税関コード:

    2930909090

    概要:

    2930909090.その他の有機硫黄化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    2930909090。他の有機硫黄化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

1-naphthalenemethyl isothiocyanate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
N756915-50mg
1-naphthalenemethyl isothiocyanate
17112-82-2
50mg
$ 50.00 2022-06-03
1PlusChem
1P00AQIZ-1g
1-NAPHTHALENEMETHYL ISOTHIOCYANATE
17112-82-2 95%
1g
$141.00 2023-12-20
Apollo Scientific
OR322280-1g
1-Naphthalenemethyl isothiocyanate
17112-82-2
1g
£102.00 2023-09-02
abcr
AB150026-5 g
1-Naphthalenemethyl isothiocyanate, 98%; .
17112-82-2 98%
5 g
€456.20 2023-07-20
abcr
AB150026-5g
1-Naphthalenemethyl isothiocyanate, 98%; .
17112-82-2 98%
5g
€456.20 2025-02-19
A2B Chem LLC
AF00139-5g
1-Naphthalenemethyl isothiocyanate
17112-82-2 98%
5g
$395.00 2024-04-20
abcr
AB150026-1 g
1-Naphthalenemethyl isothiocyanate, 98%; .
17112-82-2 98%
1 g
€153.60 2023-07-20
TRC
N756915-100mg
1-naphthalenemethyl isothiocyanate
17112-82-2
100mg
$ 65.00 2022-06-03
TRC
N756915-500mg
1-naphthalenemethyl isothiocyanate
17112-82-2
500mg
$ 135.00 2022-06-03
Fluorochem
009546-5g
1-Naphthalenemethyl isothiocyanate
17112-82-2 98%
5g
£266.00 2022-03-01

1-naphthalenemethyl isothiocyanate 関連文献

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1-naphthalenemethyl isothiocyanateに関する追加情報

Introduction to 1-naphthalenemethyl isothiocyanate (CAS No. 17112-82-2)

1-naphthalenemethyl isothiocyanate, with the chemical formula C11H7NS and CAS number 17112-82-2, is a significant compound in the field of organic synthesis and pharmaceutical research. This heterocyclic isothiocyanate derivative has garnered attention due to its versatile reactivity and potential applications in medicinal chemistry and material science. The unique structural features of this molecule, including its aromatic naphthalene ring system and the highly reactive isothiocyanate group, make it a valuable intermediate in the synthesis of various bioactive molecules.

The isothiocyanate functional group (-N=C=S) in 1-naphthalenemethyl isothiocyanate is known for its ability to participate in a wide range of chemical reactions, such as nucleophilic addition, cycloadditions, and condensation reactions. These reactions are pivotal in constructing complex molecular architectures, which are often required in the development of new drugs and agrochemicals. The compound's ability to act as a synthetic building block has made it a subject of extensive interest in academic and industrial research.

In recent years, 1-naphthalenemethyl isothiocyanate has been explored for its role in the synthesis of biologically active compounds. For instance, it has been utilized in the preparation of thiazole derivatives, which are known for their antimicrobial, anti-inflammatory, and anticancer properties. The naphthalene moiety provides a stable aromatic backbone, while the isothiocyanate group allows for further functionalization, enabling the creation of diverse pharmacophores.

One of the most notable applications of 1-naphthalenemethyl isothiocyanate is in the field of drug discovery. Researchers have leveraged its reactivity to develop novel inhibitors targeting various biological pathways. For example, studies have shown that derivatives of this compound can interact with enzymes involved in metabolic disorders, offering potential therapeutic benefits. The ability to modify the naphthalene ring and the isothiocyanate group allows for fine-tuning of physicochemical properties, such as solubility and bioavailability, which are crucial for drug efficacy.

The synthesis of 1-naphthalenemethyl isothiocyanate typically involves the reaction of naphthylmagnesium bromide with carbon disulfide followed by treatment with phosphorus oxychloride. This procedure highlights the compound's importance as a synthetic intermediate. Recent advancements in synthetic methodologies have improved the efficiency and scalability of its production, making it more accessible for industrial applications.

From a material science perspective, 1-naphthalenemethyl isothiocyanate has been investigated for its potential use in polymer chemistry. Its incorporation into polymer backbones can enhance material properties such as thermal stability and mechanical strength. Additionally, the reactive isothiocyanate group can be used to crosslink polymers, leading to the formation of novel materials with tailored functionalities.

The pharmacological potential of 1-naphthalenemethyl isothiocyanate has also been explored in cancer research. Studies indicate that derivatives of this compound can induce apoptosis in cancer cells by modulating key signaling pathways. The naphthalene ring's ability to interact with biological targets further contributes to its value as a lead compound in oncology research.

In conclusion, 1-naphthalenemethyl isothiocyanate (CAS No. 17112-82-2) represents a versatile and highly functional compound with broad applications across multiple scientific disciplines. Its unique structural features and reactivity make it an indispensable tool in organic synthesis, pharmaceutical development, and material science. As research continues to uncover new methodologies and applications, the significance of this compound is expected to grow further.

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Amadis Chemical Company Limited
(CAS:17112-82-2)1-naphthalenemethyl isothiocyanate
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